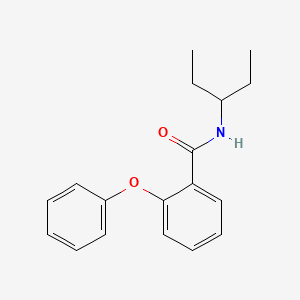
N-(pentan-3-yl)-2-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(pentan-3-yl)-2-phenoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenoxy group attached to a benzamide core, with a pentan-3-yl substituent on the nitrogen atom
作用機序
Safety and Hazards
Pendimethalin has low acute toxicity when administered orally, dermally, or by inhalation to rats . It is not irritating to the skin or the eyes of rabbits but has skin sensitizing properties at comparatively high concentrations . It is also suspected of causing cancer and damaging the unborn child .
将来の方向性
The future directions for Pendimethalin involve the scale-up of its synthesis process. The approach for smooth scale-up for an herbicide for a production capacity of 50 kg/day using a pinched tube reactor is being showcased . This includes the integration of inline separation and analysis, resulting in a manufacturing plant of the future with minimal human intervention .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pentan-3-yl)-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzoic acid with pentan-3-ylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with pentan-3-ylamine to yield the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
N-(pentan-3-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-(pentan-3-yl)-2-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
N-(pentan-3-yl)aniline: Similar structure but lacks the phenoxy group.
2-phenoxybenzoic acid: Similar structure but lacks the pentan-3-yl substituent.
N-(pentan-3-yl)-2-phenoxybenzenesulfonamide: Similar structure but contains a sulfonamide group instead of an amide group.
Uniqueness
N-(pentan-3-yl)-2-phenoxybenzamide is unique due to the combination of its phenoxy and benzamide functionalities, which confer specific chemical reactivity and biological activity. The presence of the pentan-3-yl group enhances its lipophilicity, making it more suitable for applications that require membrane permeability.
特性
IUPAC Name |
N-pentan-3-yl-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-14(4-2)19-18(20)16-12-8-9-13-17(16)21-15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGOGXXNUVFGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(6-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide](/img/structure/B5867448.png)
![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)
![N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5867455.png)


![[3-(4-Methylbenzoyl)-1-benzofuran-5-yl] acetate](/img/structure/B5867479.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5867487.png)
![N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5867488.png)
![4-fluoro-N-[(4-methyl-1-piperazinyl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5867492.png)


![5-Tert-butyl-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B5867514.png)
![4-benzyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5867517.png)
![[3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenyl] butanoate](/img/structure/B5867525.png)
